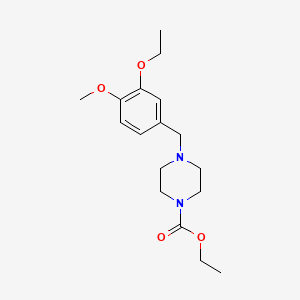
2-phenyl-N-2-pyridinyl-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-2-pyridinyl-4-quinazolinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as A-317491 and is a selective antagonist of the P2X3 receptor, which is involved in the transmission of pain signals in the body.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-2-pyridinyl-4-quinazolinamine involves its binding to the P2X3 receptor, which is found on sensory neurons. By blocking this receptor, the transmission of pain signals is inhibited, leading to a reduction in pain sensation.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-N-2-pyridinyl-4-quinazolinamine has a selective effect on the P2X3 receptor, with little or no effect on other receptors. This makes it a promising candidate for the development of selective pain medications. In addition, it has been shown to have a good safety profile, with no significant side effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-phenyl-N-2-pyridinyl-4-quinazolinamine in lab experiments is its selectivity for the P2X3 receptor. This allows researchers to study the specific effects of blocking this receptor on pain sensation. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are several potential future directions for the study of 2-phenyl-N-2-pyridinyl-4-quinazolinamine. One area of interest is the development of more potent analogs of this compound that can be used at lower concentrations. Another potential direction is the study of the effects of blocking the P2X3 receptor in other areas of the body, such as the gastrointestinal tract. Finally, the potential use of this compound in combination with other pain medications is an area that warrants further investigation.
Conclusion:
In conclusion, 2-phenyl-N-2-pyridinyl-4-quinazolinamine is a promising compound for the development of new pain medications. Its selective effect on the P2X3 receptor and good safety profile make it a potential candidate for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Métodos De Síntesis
The synthesis of 2-phenyl-N-2-pyridinyl-4-quinazolinamine has been described in several research papers. One of the most commonly used methods is the reaction of 2-aminopyridine with 2-chloro-3-phenylquinazolin-4(3H)-one in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-phenyl-N-2-pyridinyl-4-quinazolinamine has been extensively studied for its potential applications in the field of pain management. It has been shown to be a selective antagonist of the P2X3 receptor, which is involved in the transmission of pain signals in the body. This makes it a potential candidate for the development of new pain medications.
Propiedades
IUPAC Name |
2-phenyl-N-pyridin-2-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4/c1-2-8-14(9-3-1)18-21-16-11-5-4-10-15(16)19(23-18)22-17-12-6-7-13-20-17/h1-13H,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCJZDBQDRSFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-pyridin-2-ylquinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)
![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)
![methyl 2-(butyrylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5883054.png)
![4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5883057.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)

![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5883077.png)


